molecular formula C26H21NO5 B3663094 2-(4-methylphenyl)-2-oxoethyl 2-(2-ethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate

2-(4-methylphenyl)-2-oxoethyl 2-(2-ethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B3663094
M. Wt: 427.4 g/mol
InChI Key: CWOWRIKXQPXVFR-UHFFFAOYSA-N
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Description

The description of a complex organic compound usually involves identifying its molecular formula and structure. This can be done using various spectroscopic techniques such as NMR, IR, and mass spectrometry .


Synthesis Analysis

The synthesis of a complex organic compound involves a series of chemical reactions. The choice of reactions depends on the structure of the compound and the availability of starting materials .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using X-ray crystallography, NMR spectroscopy, and computational chemistry methods .


Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various techniques such as NMR, IR, UV-Vis spectroscopy, and mass spectrometry .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound such as its melting point, boiling point, solubility, and reactivity can be determined using various experimental techniques .

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems. This is typically studied using various biochemical and biophysical techniques .

Safety and Hazards

The safety and hazards associated with a compound can be determined by studying its toxicological properties. This usually involves conducting various in vitro and in vivo tests .

Future Directions

The future directions in the study of a compound could involve exploring its potential applications, improving its synthesis, studying its mechanism of action in more detail, or investigating its behavior under different conditions .

Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-(2-ethylphenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO5/c1-3-17-6-4-5-7-22(17)27-24(29)20-13-12-19(14-21(20)25(27)30)26(31)32-15-23(28)18-10-8-16(2)9-11-18/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOWRIKXQPXVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-methylphenyl)-2-oxoethyl 2-(2-ethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
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2-(4-methylphenyl)-2-oxoethyl 2-(2-ethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 3
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2-(4-methylphenyl)-2-oxoethyl 2-(2-ethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 4
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2-(4-methylphenyl)-2-oxoethyl 2-(2-ethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 5
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2-(4-methylphenyl)-2-oxoethyl 2-(2-ethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Reactant of Route 6
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2-(4-methylphenyl)-2-oxoethyl 2-(2-ethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate

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